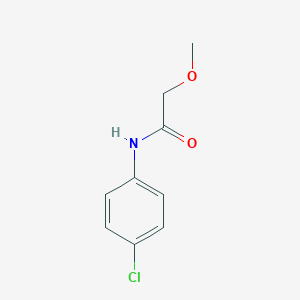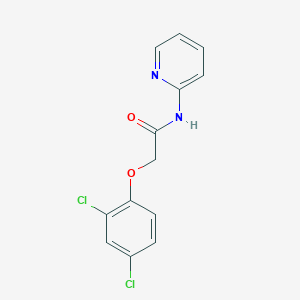
2-(2,4-dichlorophenoxy)-N-pyridin-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-pyridin-2-ylacetamide, commonly known as DPAA, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. DPAA belongs to a group of compounds known as pyridine derivatives, and it has been shown to exhibit promising biological activities in various studies.
作用机制
The exact mechanism of action of DPAA is not fully understood, but it is believed to involve the inhibition of various cellular pathways. DPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, DPAA can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell proliferation. DPAA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. By inhibiting COX-2, DPAA can reduce inflammation and alleviate pain.
Biochemical and Physiological Effects
DPAA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPAA can induce apoptosis, or programmed cell death, in cancer cells. DPAA has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. In vivo studies have shown that DPAA can inhibit tumor growth and metastasis in animal models of cancer. Additionally, DPAA has been found to have anti-inflammatory effects in animal models of inflammation, reducing swelling and pain.
实验室实验的优点和局限性
DPAA has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. DPAA is also relatively easy to synthesize, allowing for the production of large quantities of the compound. However, DPAA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and handling of DPAA are required to avoid toxicity and ensure accurate results in lab experiments.
未来方向
There are several future directions for further research on DPAA. One area of interest is the development of DPAA derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the molecular targets of DPAA and its mechanism of action in more detail. Additionally, the potential use of DPAA as a therapeutic agent for various diseases, including cancer and inflammation, should be explored further. Overall, DPAA has shown promising pharmacological properties and warrants further investigation for its potential therapeutic applications.
合成方法
DPAA can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with pyridine-2-amine, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained after purification through recrystallization and column chromatography. This synthesis method has been optimized and improved over the years, leading to higher yields and purity of DPAA.
科学研究应用
DPAA has been extensively studied for its potential pharmacological properties, including antitumor, anti-inflammatory, and antifungal activities. In vitro studies have shown that DPAA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DPAA has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. Additionally, DPAA has been found to have antifungal activity against Candida albicans, a common fungal pathogen.
属性
分子式 |
C13H10Cl2N2O2 |
|---|---|
分子量 |
297.13 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-4-5-11(10(15)7-9)19-8-13(18)17-12-3-1-2-6-16-12/h1-7H,8H2,(H,16,17,18) |
InChI 键 |
QIRPQRUYXYRWSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC=NC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



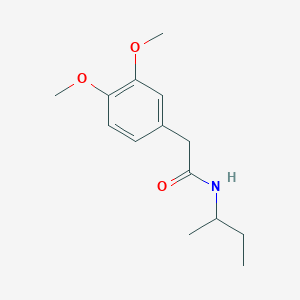
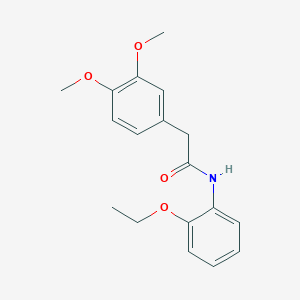
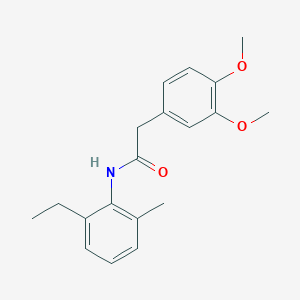
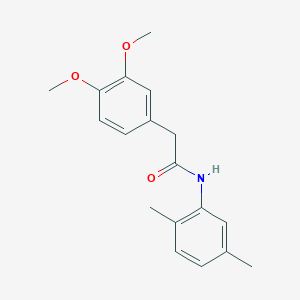
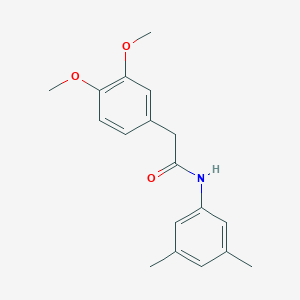
![Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate](/img/structure/B291218.png)
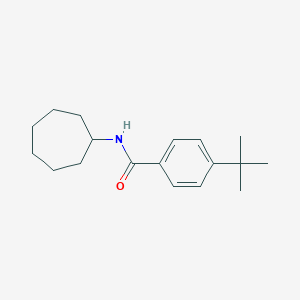
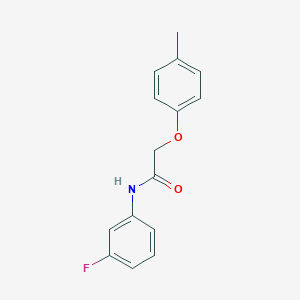

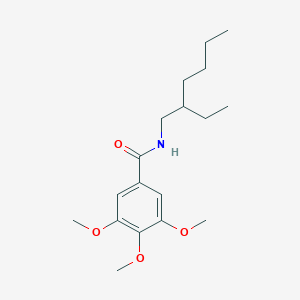
![N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide](/img/structure/B291231.png)


